benzyl N-[cyano(phenyl)methyl]carbamate
Overview
Description
It is a colorless to light yellow liquid that is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-[cyano(phenyl)methyl]carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with cyano(phenyl)methanol under basic conditions. Another method includes the use of carbamoyl chlorides formed in situ, which are then reacted with substituted phenols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and economical routes. These methods often employ catalysts and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[cyano(phenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Benzyl N-[cyano(phenyl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: It serves as a reagent in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug intermediates.
Industry: It is used in the production of agrochemicals, dyes, and electronic materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Benzyl chloroformate: Used as a reagent in organic synthesis.
Phenyl isocyanate: Utilized in the production of polyurethanes and other polymers.
Methyl carbamate: Employed in the synthesis of pesticides and pharmaceuticals.
Uniqueness
Benzyl N-[cyano(phenyl)methyl]carbamate is unique due to its specific structure, which allows it to act as an effective protecting group for amines. Its stability and ease of removal under mild conditions make it particularly valuable in peptide synthesis and other complex organic syntheses .
Properties
IUPAC Name |
benzyl N-[cyano(phenyl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,12H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGHTWNHDZVHAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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